DMTr-4'-CF3-5-Me-U-CED phosphoramidite
Description
DMTr-4'-CF3-5-Me-U-CED phosphoramidite is a modified oligonucleotide (ODN) dye reagent designed for precise labeling in RNA research. Its chemical structure includes a 4'-trifluoromethyl (CF₃) group and a 5-methyluridine (5-Me-U) modification, coupled with a CED (2-cyanoethyl-diisopropylphosphoramidite) linker. The compound has a molecular weight of 826.84 and a molecular formula of C₄₂H₅₀F₃N₄O₈P . It is used extensively in RNA therapeutics, aptamer development, and ribozyme studies to elucidate RNA structural dynamics .
Storage protocols recommend preserving the compound as a powder at -20°C for up to 3 years, while solutions should be stored at -80°C for 1 year to maintain stability . Its applications extend to animal studies, where it is formulated with solvents like DMSO, PEG300, and Tween 80 for in vivo delivery .
Properties
Molecular Formula |
C41H48F3N4O8P |
|---|---|
Molecular Weight |
812.8 g/mol |
IUPAC Name |
3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |
InChI Key |
DRJJIFVIRRQURG-UTTIVEAUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4'-Trifluoromethyl-5-Methyluridine
The 4'-position of 5-methyluridine is modified via nucleophilic substitution using a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of cesium fluoride (CsF). Anhydrous dimethylformamide (DMF) ensures solubility, while tetrabutylammonium bromide (TBABr) acts as a phase-transfer catalyst to enhance reaction efficiency. The reaction proceeds at 50°C for 24 hours, achieving >85% conversion (monitored by HPLC).
Table 1: Optimization of 4'-Trifluoromethylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Catalyst | TBABr (0.1 equiv) | 87 |
| Temperature | 50°C | 85 |
| Reaction Time | 24 h | 85 |
Protection of 5'-Hydroxyl with DMTr Group
The 5'-hydroxyl of 4'-CF3-5-Me-U is protected using 4,4'-dimethoxytrityl chloride (DMTr-Cl) under anhydrous pyridine. The reaction is conducted at room temperature for 6 hours, with molecular sieves to scavenge HCl byproducts. The DMTr group is preferred for its stability during solid-phase synthesis and ease of removal with trichloroacetic acid (TCA). Excess DMTr-Cl (1.5 equiv) ensures complete protection, yielding the 5'-DMTr-4'-CF3-5-Me-U intermediate in 92% purity after silica gel chromatography.
Phosphoramidite Functionalization at the 3'-Position
The 3'-hydroxyl of the DMTr-protected intermediate is converted to a phosphoramidite group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This step is conducted under inert atmosphere (argon) in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base.
Coupling Reaction Mechanism
The chlorophosphoramidite reacts with the 3'-hydroxyl via a two-step mechanism:
- Activation : DIPEA deprotonates the hydroxyl, generating a nucleophilic alkoxide.
- Substitution : The alkoxide displaces chloride from the phosphoramidite, forming a phosphite triester intermediate.
Critical Parameters :
Oxidation and Stabilization
The unstable phosphite triester is oxidized to a phosphate triester using iodine/water/pyridine. The β-cyanoethyl group remains intact, providing stability during oligonucleotide synthesis.
Scalable Synthesis and Process Optimization
Phase-Transfer Catalysis (PTC) for Alkylation
Large-scale synthesis (20–100 g) employs PTC to enhance reaction rates and reduce solvent volumes. For example, the N3 alkylation of 5-Me-U with chloromethyl pivalate (Pom-Cl) uses TBABr (0.1 equiv) in a biphasic system (toluene/water), achieving 90% conversion in 8 hours.
Table 2: Comparison of Alkylation Methods
| Method | Scale (g) | Solvent Volume (mL/g) | Yield (%) |
|---|---|---|---|
| Conventional | 1 | 120 | 75 |
| PTC-Optimized | 20 | 30 | 90 |
Chromatography-Free Purification
Silica gel chromatography is replaced with precipitation and recrystallization for intermediates. For example, the DMTr-protected nucleoside is isolated by adding cold hexane to the reaction mixture, yielding 88% pure product.
Analytical Characterization
HPLC Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms intermediate purity:
NMR Spectroscopy
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 832.2542 (calculated for C₃₈H₄₂F₃N₃O₈P).
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF3 group increases susceptibility to depurination during acidic detritylation. Mitigation includes:
Phosphoramidite Hydrolysis
The β-cyanoethyl group prevents hydrolysis during storage. Anhydrous packing (argon atmosphere) with molecular sieves ensures shelf-life >6 months.
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-CF3-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often further analyzed and characterized to determine their suitability for research applications .
Scientific Research Applications
Synthesis of Modified Oligonucleotides
DMTr-4'-CF3-5-Me-U-CED phosphoramidite is utilized to introduce modifications into oligonucleotides, enhancing their stability and functionality. The incorporation of trifluoromethyl groups at the 4' position of nucleosides has been shown to influence the structural properties of DNA and RNA, which can be critical for studying nucleic acid interactions and conformational changes.
Key Findings:
- Increased Stability: The presence of the trifluoromethyl group enhances the thermal stability of DNA duplexes and triplexes, making them more resistant to enzymatic degradation .
- Structural Studies: Modified oligonucleotides synthesized with this phosphoramidite have been employed in studies examining DNA/RNA secondary structures and their interactions with proteins or ligands .
Antisense Oligonucleotide Development
Antisense oligonucleotides (ASOs) are designed to bind complementary RNA sequences, modulating gene expression. The incorporation of this compound into ASOs can enhance their efficacy and reduce off-target effects.
Applications:
- Targeted Gene Silencing: The phosphoramidite allows for the design of ASOs that can effectively hybridize to target mRNA, leading to degradation via RNase H-mediated pathways. This approach has been successfully applied in preclinical models for various diseases, including cancer .
- Improved Pharmacokinetics: Modifications using this phosphoramidite increase resistance to nucleases, allowing for longer circulation times in vivo and potentially reducing the frequency of administration required for therapeutic effects .
Fluorescent Labeling and Imaging
The incorporation of this compound facilitates the synthesis of fluorescently labeled oligonucleotides. These labeled probes are invaluable for real-time monitoring of nucleic acid interactions in live cells.
Research Insights:
- Fluorescence Quenching Studies: Oligonucleotides synthesized with this phosphoramidite have been used in fluorescence quenching experiments to study molecular interactions and conformational dynamics .
- Live Cell Imaging: The ability to label oligonucleotides with fluorophores enables tracking their localization and interaction within cellular environments, providing insights into cellular processes at a molecular level .
Case Study 1: G-Quadruplex Formation
Research has demonstrated that oligonucleotides modified with this compound can form G-quadruplex structures, which are associated with telomere stability and gene regulation. These structures were studied using NMR spectroscopy to elucidate their formation dynamics and stability under physiological conditions .
Case Study 2: Antisense Therapeutics
A study involving antisense oligonucleotides designed with this phosphoramidite showed significant reductions in target gene expression in vitro. The modifications led to enhanced binding affinity and specificity, showcasing its potential for therapeutic applications against genetic disorders .
Tables
Mechanism of Action
The mechanism of action of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves its incorporation into oligonucleotides. The compound acts as a dye reagent, allowing for the labeling and visualization of oligonucleotides in various research applications. The molecular targets and pathways involved include the specific binding and interaction with RNA molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
DMTr-4'-CF3-5-Me-U-CED phosphoramidite is distinguished by its 4'-CF₃ and 5-Me-U moieties, which enhance steric bulk and electron-withdrawing properties. Comparable compounds include:
- DMTr-4'-F-U-CED-TBDMS phosphoramidite : Features a 4'-fluorine substitution and a TBDMS (tert-butyldimethylsilyl) protecting group at the 2'-O position, altering RNA binding affinity and nuclease resistance .
- DMTr-4'-Me-U-CED-TBDMS phosphoramidite : Replaces CF₃ with a 4'-methyl group and retains the TBDMS group, reducing electronegativity while maintaining RNA structural probing utility .
- 5-Me-U-CE Phosphoramidite (Glen Research 10-3050) : Lacks the 4'-CF₃ modification but includes a 2'-O-TBDMS group, prioritizing RNA secondary structure analysis .
Physicochemical Properties
The TBDMS-containing analogs exhibit enhanced stability during RNA synthesis but require stringent anhydrous storage .
Biological Activity
DMTr-4'-CF3-5-Me-U-CED phosphoramidite is a modified nucleoside that has garnered attention in the field of oligonucleotide synthesis and molecular biology due to its unique structural features and potential biological applications. This compound is particularly significant for its role in enhancing the stability and functionality of oligonucleotides, making it a valuable tool in therapeutic and diagnostic applications.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- DMTr (Dimethoxytrityl) : A protecting group that stabilizes the nucleoside during synthesis.
- 4'-CF3 (Trifluoromethyl group) : Enhances lipophilicity and may influence the binding affinity of oligonucleotides.
- 5-Me (Methyl group) : Provides additional stability and may affect hybridization properties.
- CED (Cyclic Ethylene Diamine) : A modification that can enhance cellular uptake.
The molecular formula for DMTr-4'-CF3-5-Me-U-CED is with a molecular weight of 396.27 g/mol.
The biological activity of this compound primarily stems from its incorporation into oligonucleotides, which can modulate gene expression through various mechanisms, including:
- Antisense Oligonucleotide Therapy : Targeting specific mRNA sequences to inhibit translation.
- RNA Interference (RNAi) : Enhancing the stability of siRNAs and shRNAs for gene silencing applications.
The trifluoromethyl group has been shown to improve the pharmacokinetic properties of oligonucleotides, leading to increased cellular uptake and enhanced efficacy in vivo .
Stability and Hybridization Properties
Studies have indicated that oligonucleotides synthesized with DMTr-4'-CF3-5-Me-U-CED exhibit improved thermal stability compared to their unmodified counterparts. The introduction of the CF3 group increases hydrophobic interactions, which may contribute to stronger duplex formation .
| Property | DMTr-4'-CF3-5-Me-U-CED | Unmodified Control |
|---|---|---|
| Melting Temperature (Tm) | Higher | Lower |
| Cellular Uptake | Enhanced | Moderate |
| Stability in Serum | Improved | Reduced |
Anticancer Applications
In a recent study, oligonucleotides containing DMTr-4'-CF3-5-Me-U-CED were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated a significant reduction in cell viability in vitro when treated with these modified oligonucleotides compared to controls. The mechanism involved the downregulation of oncogenic mRNA targets .
Antimicrobial Activity
Another study explored the use of DMTr-4'-CF3-5-Me-U-CED in developing antimicrobial agents. Oligonucleotides modified with this phosphoramidite showed enhanced activity against resistant bacterial strains, suggesting potential applications in combating antibiotic resistance .
Q & A
Basic: What are the optimal storage conditions for DMTr-4'-CF3-5-Me-U-CED phosphoramidite to ensure stability during long-term RNA studies?
Methodological Answer:
- Dry Powder: Store at -20°C in airtight, light-protected vials to prevent hydrolysis and photodegradation. Under these conditions, the compound remains stable for up to 3 years .
- Solubilized Form: Dissolve in anhydrous acetonitrile or dimethylformamide (DMF) and store at -80°C for ≤1 year. Pre-purge solvents with inert gas (e.g., argon) to minimize oxidation .
- Quality Checks: Periodically analyze purity via reverse-phase HPLC (e.g., C18 column, 0.1 M triethylammonium acetate buffer) to detect degradation products .
Basic: How is this compound synthesized, and what steps ensure high coupling efficiency in oligonucleotide labeling?
Methodological Answer:
- Synthetic Route: The compound is synthesized via sequential protection and coupling steps:
- Coupling Efficiency: Use fresh tetrazole (0.3 M in acetonitrile) and strictly anhydrous solvents (water content <10 ppm) to achieve >98% stepwise yield. Monitor coupling via trityl assay during solid-phase synthesis .
Basic: What analytical techniques confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with UV detection at 260 nm. Purity >98% is required, with M-11 impurities (early eluting peaks) ≤0.01% .
- 31P NMR: Verify absence of phosphotriester byproducts (δ ≈146 ppm) and ensure ≥98% phosphoramidite content .
- Mass Spectrometry: Confirm molecular weight (826.84 g/mol) via ESI-MS or MALDI-TOF .
Advanced: How do the 4'-CF3 and 5-Me modifications influence RNA hybridization kinetics compared to unmodified uridine phosphoramidites?
Methodological Answer:
- Thermodynamic Impact: The 4'-CF3 group increases duplex stability via hydrophobic interactions and reduced sugar pucker flexibility, while 5-Me enhances base stacking. Measure Tm values using UV melting curves (260 nm) in 1 M NaCl, 10 mM phosphate buffer (pH 7.0). Expect a ΔTm of +2–4°C per modification .
- Kinetic Analysis: Use stopped-flow fluorescence to compare association/dissociation rates. The trifluoromethyl group may slow hybridization due to steric hindrance .
Advanced: How can solvent-induced oxidation of this compound be mitigated during solid-phase synthesis?
Methodological Answer:
- Avoid THF Peroxides: Replace tetrahydrofuran (THF) with anhydrous acetonitrile for phosphoramidite dissolution. Test solvents for peroxide contamination using peroxide test strips .
- Add Antioxidants: Include 0.1% (w/v) butylated hydroxytoluene (BHT) in solvent mixtures to scavenge free radicals .
- Coupling Monitoring: Use in-line UV monitoring (495 nm) to detect premature trityl cleavage, indicating oxidation .
Advanced: What strategies enable isotope-enriched RNA studies using this compound?
Methodological Answer:
- Deuterated Analogs: Synthesize deuterated variants (e.g., D35-stearoyl modifications) via catalytic hydrogenation with Pd/C and deuterium gas. Use these in tandem with this compound for mass spectrometry-based RNA structural analysis .
- 13C/15N Labeling: Incorporate isotope-enabled phosphoramidites during automated synthesis, followed by LC-MS/MS to track RNA folding dynamics .
Advanced: How can background fluorescence be minimized in RNA aptamer probes labeled with this compound?
Methodological Answer:
- Quencher Design: Pair the phosphoramidite with Eclipse Dark Quencher at the 3'-end. Use MGB-modified supports to reduce non-specific probe binding .
- Purification: Purify labeled oligonucleotides via HPLC (C8 column, 0.1 M TEAA buffer) to remove unincorporated dye or quencherless fragments .
Advanced: What methodologies compare the thermodynamic stability of RNA duplexes labeled with DMTr-4'-CF3-5-Me-U-CED versus other trifluoromethyl-modified phosphoramidites?
Methodological Answer:
- Competitive Duplex Assays: Co-anneal labeled and unmodified strands in varying ratios. Analyze via native PAGE or differential scanning calorimetry (DSC) to quantify ΔΔG° .
- Molecular Dynamics (MD): Simulate modified RNA duplexes (e.g., AMBER force field) to assess the 4'-CF3 group’s impact on base-pairing and solvent accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
